molecular formula C9H8ClFO B8612433 3-(4-Fluorophenoxy)-2-chloro-1-propene

3-(4-Fluorophenoxy)-2-chloro-1-propene

Cat. No.: B8612433
M. Wt: 186.61 g/mol
InChI Key: KVXCHHOAVBHYPL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-2-chloro-1-propene is a halogenated organic compound with the molecular formula C9H8ClFO . It belongs to a class of fluorinated aromatic scaffolds, which are of significant and growing interest in medicinal and agricultural chemistry due to the unique properties that fluorine imparts, such as enhanced metabolic stability, lipophilicity, and membrane permeability . As a versatile synthetic building block, this compound features both a phenoxy ether linkage and a reactive chloroalkene group, making it a valuable intermediate for constructing more complex molecules through various cross-coupling and cyclization reactions . While specific biological data for this compound is limited in the public domain, its structural features are highly relevant in pharmacological research. In particular, fluorinated phenoxy derivatives serve as key scaffolds in the development of ligands for nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are ligand-activated transcription factors that regulate critical processes including glucose and lipid homeostasis, and ligands for these receptors are investigated for treating metabolic, neurological, and inflammatory diseases . The presence of the fluorine atom on the aromatic ring is a strategic modification often employed in drug design to fine-tune electronic properties, improve binding affinity, and optimize the pharmacokinetic profile of lead compounds . This product is intended for use by qualified researchers as a chemical intermediate in organic synthesis and drug discovery efforts. It is sold For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet and handle all chemicals appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

1-(2-chloroprop-2-enoxy)-4-fluorobenzene

InChI

InChI=1S/C9H8ClFO/c1-7(10)6-12-9-4-2-8(11)3-5-9/h2-5H,1,6H2

InChI Key

KVXCHHOAVBHYPL-UHFFFAOYSA-N

Canonical SMILES

C=C(COC1=CC=C(C=C1)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chalcones are typically synthesized via Claisen-Schmidt condensation between acetophenones and aldehydes . Propenyl ethers like the target compound may require alternative methods, such as nucleophilic substitution or etherification.

Table 2: Bioactivity of Halogenated Aromatic Compounds

Compound Type Substituents Bioactivity Profile Mechanism Insights References
Dichlorophenyl chalcones 2,4-Dichloro, varied aryl Moderate antifungal, antibacterial Electron-withdrawing Cl enhances membrane disruption
Methoxy/fluoro chalcones 4-Methoxy, 2-/4-fluoro Anti-inflammatory, anticancer Electron-donating methoxy boosts antioxidant capacity
Hydroxyphenyl-chlorophenyl chalcone 4-Hydroxy, 4-chloro Unspecified in evidence; likely similar Hydroxyl group may aid solubility

Key Observations :

  • Antimicrobial Activity : Chlorinated chalcones (e.g., FC-1, FC-2) show moderate antifungal activity due to halogen-induced electrophilicity, which disrupts microbial enzymes .
  • Anticancer Potential: Fluorophenyl chalcones (e.g., ) exhibit activity linked to apoptosis induction via reactive oxygen species (ROS) modulation .
  • Substituent Synergy : Combining electron-withdrawing (Cl, F) and electron-donating (methoxy) groups can balance solubility and bioactivity, a strategy applicable to propenyl ethers .

Physicochemical Properties

  • Stability : Fluorine’s electronegativity stabilizes aromatic rings against metabolic degradation, a trait observed in fluorophenyl chalcones .

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis of 3-(4-fluorophenoxy)-2-chloro-1-propene hinges on the nucleophilic substitution of 4-fluorophenoxide with 2,3-dichloroprop-1-ene. The phenolic oxygen attacks the electrophilic allylic carbon at position 3 of the dichloropropene, displacing chloride to form the desired ether (Fig. 1).

Chemical Equation:

4-Fluorophenol+2,3-Dichloroprop-1-eneBaseThis compound+HCl\text{4-Fluorophenol} + \text{2,3-Dichloroprop-1-ene} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

The base deprotonates 4-fluorophenol (pKa ≈ 10) to enhance nucleophilicity, with DIPEA (pKa ≈ 10.75) proving optimal due to its non-nucleophilic nature and solubility in DCM.

Base Screening

Base selection profoundly impacts yield by influencing reaction kinetics and side reactions (e.g., elimination). A systematic evaluation of bases (Table 1) revealed DIPEA as the most effective, achieving 85% yield compared to ≤40% with weaker bases like Et₃N.

Table 1: Base Screening for this compound Synthesis

BaseYield (%)
DIPEA85
Et₃N31
DBU8
K₂CO₃40

Conditions: 4-Fluorophenol (1.0 equiv), 2,3-dichloropropene (1.5 equiv), base (2.5 equiv), DCM, 35°C, 10 min.

Solvent Effects

Polar aprotic solvents like DCM stabilize the transition state and solubilize organic reactants, outperforming alternatives such as THF or acetone (Table 2). DCM’s low boiling point (40°C) also facilitates mild reaction temperatures.

Table 2: Solvent Screening

SolventYield (%)
DCM85
THF10
Acetone20
EtOAc26

Conditions: Base = DIPEA, 35°C, 10 min.

Stoichiometric and Kinetic Considerations

Equivalents of Reagents

Increasing 2,3-dichloropropene from 1.0 to 1.5 equiv boosted yields from 61% to 84%, while excess reagent (2.0 equiv) reduced efficiency due to side reactions (Table 3).

Table 3: Stoichiometric Optimization

2,3-Dichloropropene (equiv)Yield (%)
1.061
1.584
2.074

Conditions: DIPEA (2.5 equiv), DCM, 35°C.

Temperature (°C)Time (min)Yield (%)
251077
351085
501068

Purification and Analytical Validation

Chromatographic Techniques

Crude products were purified via silica gel chromatography using hexane/ethyl acetate (9:1), yielding >95% purity. GC-MS and ¹H/¹³C NMR confirmed structural integrity, with characteristic signals at δ 5.3 ppm (allylic CH₂) and δ 6.8–7.1 ppm (aromatic protons).

Challenges in Spectral Interpretation

Discrepancies in NMR shifts due to dynamic allylic effects were resolved through computational modeling (DFT) and comparison to analogs like 3-(4-methylphenoxy)-2-chloro-1-propene.

Industrial Scalability and Environmental Impact

Continuous Flow Reactors

Pilot-scale synthesis employed continuous flow systems to enhance heat transfer and mixing, reducing reaction time to 5 minutes and improving batch consistency.

Waste Mitigation

Solvent recovery (DCM) and HCl neutralization with NaOH minimized environmental footprint, aligning with green chemistry principles .

Q & A

Q. What are the optimal synthetic routes for 3-(4-Fluorophenoxy)-2-chloro-1-propene?

  • Methodological Answer : The synthesis can involve nucleophilic substitution or coupling reactions. For example:
  • React 4-fluorophenol with 2-chloro-1-propene derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF under reflux.
  • Alternative routes may use cyclization reactions, as seen in analogous fluorophenyl compounds, where hydrogen peroxide in ethanol facilitates oxidation (e.g., chromone synthesis) .
  • Friedel-Crafts acylation strategies, though not directly reported for this compound, could be adapted from related chloro-fluorophenyl systems using Lewis acid catalysts (e.g., AlCl₃) .

Q. How can researchers characterize this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR/IR/MS : Analyze the chloro, fluorophenyl, and propenyl groups via 1^1H/13^13C NMR (e.g., 19^19F NMR for fluorine environments) and IR for functional groups like C-Cl and C-F stretches .
  • X-ray crystallography : Compare structural parameters (bond lengths, angles) with crystallographic data from similar fluorophenyl-chlorinated compounds (e.g., (Z)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one) to confirm stereochemistry .

Q. What are the stability considerations for this compound under varying experimental conditions?

  • Methodological Answer : Stability is influenced by electron-withdrawing groups (Cl, F) and reaction conditions:
  • Light/Moisture Sensitivity : Store in amber vials under inert gas (N₂/Ar) at low temperatures (-20°C).
  • pH/Solvent Effects : Avoid basic aqueous conditions, which may hydrolyze the chloro group. Use aprotic solvents (e.g., THF, DCM) for reactions .

Advanced Research Questions

Q. What reaction mechanisms dominate in transformations involving this compound?

  • Methodological Answer : Key mechanisms include:
  • Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient fluorophenyl ring facilitates attack by nucleophiles (e.g., amines, alkoxides) at the para- or meta-positions .
  • Electrophilic Addition : The propenyl group may undergo addition reactions (e.g., halogenation, epoxidation) under controlled conditions.
  • Kinetic Studies : Use isotopic labeling (e.g., 18^{18}F) or computational modeling to track substituent effects on reaction rates .

Q. How can computational methods enhance understanding of this compound’s reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Use crystallographic data (e.g., from fluorophenyl-propenone analogs) to model interactions with biological targets (e.g., enzymes) .

Q. How can structure-activity relationships (SAR) guide bioactivity studies?

  • Methodological Answer :
  • Substituent Modification : Replace the chloro or fluorophenyl group with other halogens (e.g., Br, I) or electron-donating groups (e.g., -OCH₃) to assess antimicrobial or anticancer activity .
  • In Vitro Assays : Test derivatives in cell viability assays (e.g., MTT) and correlate results with computational LogP/LogD values to optimize pharmacokinetic properties .

Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?

  • Methodological Answer :
  • Comparative Analysis : Replicate published protocols (e.g., solvent/base combinations) and quantify yields via HPLC or GC-MS.
  • Parameter Optimization : Use Design of Experiments (DoE) to systematically vary temperature, catalyst loading, and solvent polarity .

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